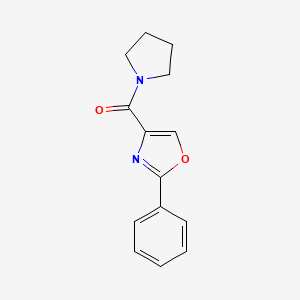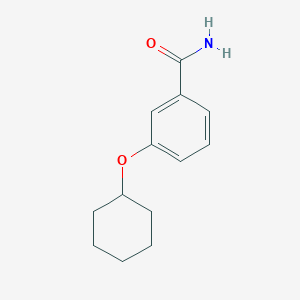
3-Cyclohexyloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyloxybenzamide is an organic compound characterized by a benzamide core with a cyclohexyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyloxybenzamide typically involves the condensation of 3-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent, followed by amidation with ammonia or an amine derivative. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of more robust catalysts and automated systems for monitoring reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxyaniline.
Substitution: Formation of nitro, halogen, or alkyl-substituted derivatives.
Scientific Research Applications
3-Cyclohexyloxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells.
Comparison with Similar Compounds
3-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
3-Ethoxybenzamide: Contains an ethoxy group, offering different solubility and reactivity profiles.
3-Phenoxybenzamide: Features a phenoxy group, which can influence its biological activity and chemical stability.
Uniqueness: 3-Cyclohexyloxybenzamide stands out due to its cyclohexyloxy group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
3-cyclohexyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERDXDSNMDACLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
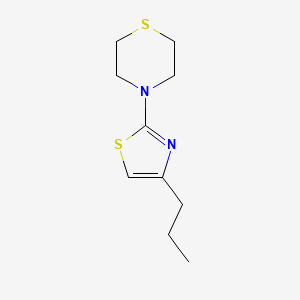
![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)
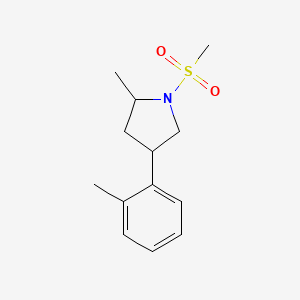
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
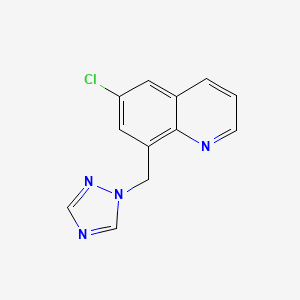
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
